molecular formula C21H17N3O3 B11324062 N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11324062
M. Wt: 359.4 g/mol
InChI Key: OTULXXUCZQLMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzylhydrazine with 3-formylchromone to form the pyrazole ring, followed by the introduction of the carboxamide group through an amide coupling reaction. The reaction conditions often require the use of catalysts such as palladium or copper and solvents like dimethylformamide or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine
  • N-(4-(4-methylbenzyl)-1-piperazinyl)-N-(1-(3-pyridinyl)ethylidene)amine

Uniqueness

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrazole ring with a chromene moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H17N3O3/c1-14-6-8-15(9-7-14)13-24-19(10-11-22-24)23-20(25)17-12-16-4-2-3-5-18(16)27-21(17)26/h2-12H,13H2,1H3,(H,23,25)

InChI Key

OTULXXUCZQLMMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.